molecular formula C20H32N2O B3941455 1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine

1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine

Cat. No.: B3941455
M. Wt: 316.5 g/mol
InChI Key: IFKBWBBKZKEALA-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of an ethoxyphenyl group and a methylcyclohexyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(3-methylcyclohexyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-anxiety or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity by binding to receptors such as serotonin and dopamine receptors. This interaction can influence mood, anxiety, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine
  • 1-[(4-chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine
  • 1-[(4-fluorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine

Uniqueness

1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can result in different binding affinities and activities compared to its analogs .

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-3-23-20-9-7-18(8-10-20)16-21-11-13-22(14-12-21)19-6-4-5-17(2)15-19/h7-10,17,19H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKBWBBKZKEALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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